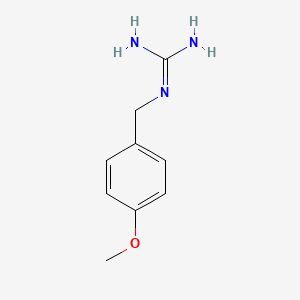

1-(4-Methoxybenzyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-8-4-2-7(3-5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNNHGKCGLQEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385464 | |

| Record name | 1-(4-methoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-16-6 | |

| Record name | 1-(4-methoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Principles of Guanidine Chemistry and Reactivity

The chemistry of the guanidine (B92328) functional group is fundamentally shaped by its structure and electronic properties. The central carbon atom is bonded to three nitrogen atoms, a configuration that gives rise to a highly basic and nucleophilic character. bohrium.comwikipedia.org Upon protonation, the resulting guanidinium (B1211019) cation is exceptionally stable due to resonance delocalization of the positive charge across all three nitrogen atoms. wikipedia.orgineosopen.org This high basicity, with a pKa value of 13.6 for the conjugate acid of guanidine itself, categorizes guanidines as "superbases" in organic chemistry. wikipedia.orgrsc.org

The reactivity of guanidines is characterized by the nucleophilicity of the nitrogen atoms, which can readily participate in various chemical transformations. ineosopen.org These include alkylation, acylation, and addition reactions. The presence of lone pairs on the nitrogen atoms also allows guanidines to form strong hydrogen bonds and act as ligands in metal complexes. ineosopen.org The versatility of the guanidine group allows for the synthesis of a wide range of derivatives with tailored properties. ineosopen.org

Significance of Substituted Guanidines in Synthetic Methodology and Material Science

The introduction of substituents onto the guanidine (B92328) core dramatically expands its utility in both synthetic methodology and material science. The nature of these substituents—whether alkyl, aryl, or other functional groups—can fine-tune the basicity, nucleophilicity, and steric properties of the resulting molecule. mdpi.com

In synthetic methodology, substituted guanidines are widely employed as strong, non-nucleophilic bases in a variety of organic reactions. ineosopen.orgineosopen.org Their high basicity and solubility in organic solvents make them effective catalysts for a range of transformations. ineosopen.org Chiral guanidines have also been developed as catalysts for enantioselective synthesis, a critical area in modern drug discovery and development. bohrium.com Furthermore, substituted guanidines serve as versatile building blocks for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. bohrium.comrsc.org

In the realm of material science, the guanidinium (B1211019) group's ability to form robust hydrogen-bonding networks is a key feature. mdpi.com This property is exploited in the development of supramolecular assemblies and functional materials. Substituted guanidines have been incorporated into polymers to create materials with enhanced mechanical and thermal properties. researchgate.net They are also investigated for their potential in creating covalent adaptable networks (CANs), which are recyclable thermosetting plastics. wwu.edu The reversible nature of the bonds within these guanidine-containing polymers allows for reprocessing and repair, contributing to the development of more sustainable materials. wwu.edu

Positioning of 1 4 Methoxybenzyl Guanidine Within Advanced Guanidine Research

Direct Synthetic Routes to this compound

Direct synthetic methods offer a straightforward approach to constructing the this compound scaffold, typically involving the reaction of a 4-methoxybenzylamine (B45378) derivative with a guanylating agent.

Guanylation Reactions Utilizing 4-Methoxybenzylamine Precursors

The guanylation of 4-methoxybenzylamine is a common and effective method for the synthesis of this compound. This transformation can be achieved using various guanylating agents. One established method involves the reaction of 4-methoxybenzylamine with a thiourea (B124793) derivative in the presence of a desulfurizing agent. For instance, di-Boc protected thiourea can be reacted with 4-methoxybenzylamine in the presence of copper(II) chloride or mercuric chloride to yield the corresponding protected guanidine. umich.edulookchemmall.com Another approach utilizes cyanamide (B42294) as the guanylating agent. The reaction of p-methoxyaniline with cyanamide in water, catalyzed by scandium(III) triflate at 100°C, has been reported to produce N-(4-methoxyphenyl)guanidine in good yield. chemicalbook.com

A modified Ullmann reaction provides another route, using p-methoxybenzyl (PMB) guanidine itself as a guanidinylating agent to synthesize various aryl and heteroaryl guanidines. organic-chemistry.org Furthermore, a visible-light-induced, metal-free synthesis has been developed for the guanylation of thioureas with amines, including 4-methoxybenzylamine, using phenazine (B1670421) ethosulfate as a photocatalyst. thieme-connect.dethieme-connect.de

| Precursor | Guanylating Agent | Catalyst/Reagent | Product | Yield (%) | Reference |

| 4-Methoxybenzylamine | Di-Boc thiourea | CuCl2 or HgCl2 | Protected this compound | High | umich.edulookchemmall.com |

| p-Anisidine (B42471) | Cyanamide | Sc(OTf)3 | N-(4-Methoxyphenyl)guanidine | 80 | chemicalbook.com |

| Aryl/Heteroaryl Halide | PMB Guanidine | - | Aryl/Heteroaryl Guanidines | Good | organic-chemistry.org |

| 1,3-Diphenylthiourea | 4-Methoxybenzylamine | Phenazine ethosulfate | 1-(4-Methoxybenzyl)-2,3-diphenylguanidine | High | thieme-connect.dethieme-connect.de |

One-Pot and Multicomponent Approaches for Guanidine Scaffold Construction

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency and atom economy. Several such strategies have been developed for the synthesis of substituted guanidines. nih.govtubitak.gov.trrsc.orgtubitak.gov.tr

A convenient one-pot procedure for synthesizing N,N′,N″-substituted guanidines involves the reaction of aryl isothiocyanates with amines, mediated by a Ph3P/I2 system. thieme-connect.comacs.orgresearchgate.net This method allows for the synthesis of both symmetrical and unsymmetrical guanidines by controlling the stoichiometry and sequential addition of amines. Another versatile one-pot synthesis of 1,3-substituted guanidines starts from carbamoyl (B1232498) isothiocyanates. organic-chemistry.orgorganic-chemistry.org These react with a primary amine to form a thiourea intermediate, which is then coupled with a second amine using a coupling agent like EDCI to furnish the guanidine. organic-chemistry.org

A sequential one-pot, three-step approach has been reported for the synthesis of N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through an N-phthaloylguanidine intermediate and offers a broad substrate scope under mild conditions. rsc.org For instance, the reaction of N-chlorophthalimide with tert-butyl isocyanide followed by the addition of p-anisidine can lead to the formation of the corresponding guanidine. rsc.org

| Starting Materials | Reagents | Key Intermediate | Product Type | Reference |

| Aryl isothiocyanate, Amines | Ph3P/I2, Et3N | Thiourea | N,N′,N″-Substituted guanidines | thieme-connect.comacs.orgresearchgate.net |

| Carbamoyl isothiocyanate, Amines | EDCI | Thiourea | 1,3-Substituted guanidines | organic-chemistry.org |

| N-Chlorophthalimide, Isocyanide, Amine | - | N-Phthaloylguanidine | N,N′-Disubstituted guanidines | rsc.org |

Mechanochemical Synthesis Methodologies Applied to N-Substituted Guanidines

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a green and efficient alternative to traditional solvent-based synthesis. scitechseries.comchemistryworldconference.com This approach has been successfully applied to the synthesis of N-substituted guanidines. arkat-usa.orgresearchgate.net

Mechanochemical methods, such as grinding or ball milling, can facilitate the synthesis of thioureas from amines and isothiocyanates, which are key precursors for guanidines. scitechseries.comresearchgate.net These solvent-free conditions often lead to higher yields and simplified work-up procedures. scitechseries.comchemistryworldconference.com The synthesis of novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles has been achieved using both thermal and mechanochemical methods. These compounds can then act as guanylating agents for the conversion of amines to N-substituted guanidines. arkat-usa.org The mechanochemical approach has been shown to be effective in producing various guanidine derivatives, highlighting its potential as a sustainable synthetic tool. mdpi.com

Indirect Synthesis of this compound through Protecting Group Chemistry

Indirect synthetic routes to this compound often involve the use of the p-methoxybenzyl (PMB) group as a protecting group for amine or guanidine functionalities. This strategy allows for transformations on other parts of the molecule without affecting the protected group.

Application of the p-Methoxybenzyl (PMB) Protecting Group in Amine and Guanidine Synthesis

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols, amines, and other nucleophilic functional groups. total-synthesis.comchem-station.com It can be introduced under conditions similar to those for the benzyl group, for example, via Williamson ether synthesis using PMB-Cl and a base like sodium hydride. total-synthesis.com In the context of guanidine synthesis, the PMB group can be used to protect a primary or secondary amine before the guanylation step. A synthesis of mono-N-acylguanidines involves the treatment of an acylcyanamide with chlorotrimethylsilane (B32843) to generate a reactive intermediate that can guanylate a variety of amines, including those protected with a PMB group. nih.gov The PMB group's stability under various reaction conditions makes it a valuable tool in multistep syntheses. nih.gov

For instance, a PMB-protected amine can be reacted to form a guanidine, and the PMB group can be removed at a later stage. A specific example involves the synthesis of N-benzyloxycarbonyl-N′-4-methoxyphenylguanidine, which can then be deprotected to yield 1-(4-methoxyphenyl)guanidine. nih.gov

Orthogonal Deprotection Strategies for N-PMB Protected Intermediates

A key advantage of the PMB protecting group is the availability of orthogonal deprotection strategies, allowing for its selective removal in the presence of other protecting groups. organic-chemistry.org While stable to many conditions, the PMB group can be cleaved under mildly oxidizing conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or under strongly acidic conditions. total-synthesis.comchem-station.com The DDQ-mediated deprotection is particularly useful as it leaves many other protecting groups, such as MOM, TBS, and benzyl ethers, intact. total-synthesis.com

The selective deprotection of PMB groups is crucial in complex syntheses. For example, in molecules containing multiple protecting groups, the ability to remove the PMB group without affecting others like Boc or Fmoc is essential for sequential modifications. organic-chemistry.orgresearchgate.netresearchgate.net The deprotection of PMB-substituted sulfonamides has been achieved using trifluoroacetic acid (TFA) in dichloromethane. researchgate.net This orthogonality is a cornerstone of modern protecting group strategies in organic synthesis. agroipm.cn

| Protecting Group | Deprotection Reagent | Conditions | Orthogonality | Reference |

| PMB | DDQ | Mildly oxidizing | Orthogonal to MOM, TBS, Benzyl ethers | total-synthesis.comchem-station.com |

| PMB | Trifluoroacetic Acid (TFA) | Strongly acidic | - | researchgate.net |

| PMB | AlCl3 or SnCl2·2H2O | Mild, with EtSH | Orthogonal to methyl, benzyl, TBDPS ethers | agroipm.cn |

Synthesis of Derivatized this compound Structures

The elaboration of the basic this compound scaffold into more complex derivatives involves sophisticated synthetic strategies. These methods are designed to build upon the core structure, introducing additional rings or stereocenters to access a wider range of chemical space and potential applications. Key approaches include multicomponent reactions for heterocycle formation and asymmetric catalysis to induce chirality.

A prominent strategy for creating guanidine-containing heterocycles is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and a urea (B33335) or urea equivalent, such as guanidine. nih.govnih.gov This reaction directly yields dihydropyrimidine (B8664642) structures. While direct three-component Biginelli reactions with guanidine itself can be low-yielding or limited in scope, modifications have been developed to improve efficiency and generality. nih.gov

One effective, albeit indirect, method involves a four-step sequence starting with pyrazole-1-carboxamidine, an aldehyde (such as 4-methoxybenzaldehyde), and a β-ketoester. nih.gov The initial Biginelli condensation produces a dihydropyrimidine adduct. Subsequent Boc protection of this adduct facilitates an aminolysis step, which is otherwise impractically slow, followed by deprotection to furnish the desired 2-imino-3,4-dihydropyrimidine. nih.gov

A more direct two-step approach utilizes a triazone-protected guanidine. nih.gov This protected guanidine undergoes a Biginelli condensation with an aldehyde and a β-ketoester in good yields. nih.gov The final step involves the acidic cleavage of the triazone protecting group to reveal the guanidine heterocycle. nih.gov This method is efficient but is limited to substrates that can withstand the harsh acidic deprotection conditions. nih.gov The versatility of the Biginelli reaction allows for the incorporation of various aldehydes, including those with methoxy-substituted phenyl rings, to create a library of derivatized heterocycles. nih.govresearchgate.net

Beyond the Biginelli reaction, other cyclization methods are employed. Palladium-catalyzed carboamination reactions of N-allyl guanidines with aryl halides provide an efficient route to 5-membered saturated cyclic guanidines. umich.edu Another approach involves the aza-Wittig reaction of iminophosphoranes with isocyanates, followed by heterocyclization with amines. clockss.org This method has been used to synthesize complex fused pyrimidine (B1678525) systems, and guanidine-type intermediates bearing a 4-methoxyphenylamino moiety have been successfully isolated and characterized during this process. clockss.org

Table 1: Synthesis of Guanidine-Containing Heterocycles via Biginelli-Type Reactions This table presents examples of heterocycles synthesized using Biginelli reaction strategies that can incorporate methoxybenzyl moieties.

| Aldehyde (R') | β-Ketoester (R) | Guanidine Source | Product Type | Overall Yield | Reference |

|---|---|---|---|---|---|

| Phenyl | Ethyl | Pyrazole carboxamidine | 2-Imino-5-carboxy-3,4-dihydropyrimidine | 73% (adduct) | nih.gov |

| m-Nitrophenyl | Ethyl | Pyrazole carboxamidine | 2-Imino-5-carboxy-3,4-dihydropyrimidine | 60% (adduct) | nih.gov |

| p-Nitrophenyl | Ethyl | Triazone-protected guanidine | 2-Imino-5-carboxy-3,4-dihydropyrimidine | 68% (overall) | nih.gov |

| p-Chlorophenyl | Ethyl | Triazone-protected guanidine | 2-Imino-5-carboxy-3,4-dihydropyrimidine | 76% (overall) | nih.gov |

The development of chiral guanidines is crucial for their application as organocatalysts and for synthesizing enantiomerically pure target molecules. nih.govrsc.org Enantioselective methods often rely on chiral guanidines acting as Brønsted base or phase-transfer catalysts to control the stereochemical outcome of a reaction. nih.govresearchgate.net The 4-methoxybenzyl (PMB) group is frequently used as a protecting group for nitrogen atoms in these syntheses, such as in the enantioselective additions to isatin (B1672199) imines, which can be protected with a 4-methoxybenzyl group. beilstein-journals.org

One synthetic route to chiral cyclic guanidine amino acids employs a Heck coupling of methyl 2-acetamidoacrylate with a 4-methoxybenzyl-protected 2-amino-5-iodopyrimidine. researchgate.net The resulting product undergoes a rhodium(I)-catalyzed asymmetric hydrogenation to create the chiral center. Subsequent removal of all protecting groups under acidic conditions yields the target amino acid, which can be further hydrogenated to afford an amino acid with a six-membered cyclic guanidine side chain. researchgate.net

Chiral guanidine organocatalysts themselves can be synthesized from readily available materials. For instance, new chiral guanidines derived from benzimidazoles have been synthesized by reacting 2-chlorobenzimidazole (B1347102) with a chiral amine, such as (R)-1-phenylethan-1-amine. mdpi.com A related catalyst, (R)-N-(1-(2-Methoxyphenyl)ethyl)-1H-benzo[d]imidazol-2-amine, was also synthesized using this straightforward one-step reaction. mdpi.com These catalysts have proven effective in promoting asymmetric reactions like the α-amination of 1,3-dicarbonyl compounds with good yields and moderate to high enantioselectivities. mdpi.com The structural diversity of chiral amines allows for the creation of a range of catalysts with varied steric and electronic properties. mdpi.comlookchemmall.com

Table 2: Examples of Asymmetric Synthesis Involving Methoxybenzyl-Substituted Guanidine Systems This table highlights key examples in the asymmetric synthesis of chiral guanidines or the use of methoxybenzyl groups in such syntheses.

| Reaction Type | Chiral Source / Catalyst | Substrate(s) | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I)-catalyst | Product of Heck coupling between methyl 2-acetamidoacrylate and 4-methoxybenzyl-protected 2-amino-5-iodopyrimidine | Synthesis of a chiral protected amino acid precursor to a cyclic guanidine | Not specified | researchgate.net |

| Aza-Henry Reaction | Chiral bifunctional guanidine | N-Boc-isatin imines, nitromethane | Isatin imine can be substituted, including with N-protecting groups like 4-methoxybenzyl | up to 94% | beilstein-journals.org |

| α-Amination | Chiral benzimidazole-derived guanidine | 1,3-Dicarbonyl compounds, Di-t-butylazodicarboxylate | Synthesis and application of new chiral guanidine catalysts | Moderate to high | mdpi.com |

Protonation Equilibria and Intrinsic Basicity of Guanidinium (B1211019) Systems

Guanidine and its derivatives are recognized as strong organic bases, a property attributable to the significant resonance stabilization of their conjugate acids, the guanidinium cations. ineosopen.orgineosopen.org Upon protonation, the positive charge is delocalized across the three nitrogen atoms, rendering the guanidinium cation highly stable. ineosopen.orgstackexchange.com This inherent stability is a primary driver for the high basicity of guanidine compounds, with pKb values comparable to inorganic alkalis like sodium hydroxide. ineosopen.org The pKa of the guanidinium group is notably high, around 12.5, ensuring it remains protonated over a wide physiological pH range. nih.gov In fact, some studies suggest the intrinsic pKa of the arginine guanidinium group is even higher, at 13.8 ± 0.1, which explains why arginine side chains in proteins are almost always protonated under physiological conditions. acs.orgresearchgate.net

The protonation of guanidine is a thermodynamically controlled process. stackexchange.com While there are multiple nitrogen atoms that could theoretically be protonated, the most stable product results from the protonation of the sp2-hybridized nitrogen. stackexchange.com This is because the resulting cation benefits from extensive charge delocalization, a stabilizing factor not available to cations formed by protonating the other nitrogens. stackexchange.com The specific protonation state is crucial for the physicochemical properties and biological functions of molecules containing a guanidine moiety. acs.org

Table 1: Protonation and Basicity Data for Guanidinium Systems

| Compound/System | pKa | Key Findings | References |

| Guanidinium Ion | ~12.5-13.8 | High basicity due to resonance stabilization of the cation. Remains protonated over a wide pH range. | ineosopen.orgnih.govacs.orgresearchgate.net |

| Arginine Side Chain | ~12.0-13.8 | Consistently protonated under physiological conditions, crucial for protein structure and function. | acs.orgacs.org |

| N-methyl-guanidine | - | Used as a model to study the relative stabilities of neutral tautomers of the arginine side chain. | acs.org |

| Benzoylguanidines | 12-16 (in ACN) | pKa values are comparable to pyridinium (B92312) cations in acetonitrile. | researchgate.net |

Note: pKa values can vary depending on the solvent and experimental conditions.

Nucleophilic and Electrophilic Properties in Reaction Pathways

The guanidine moiety exhibits dual reactivity, capable of acting as both a nucleophile and, in its protonated guanidinium form, an electrophile activator. ineosopen.orgrsc.org As a nucleophile, the unprotonated guanidine can participate in reactions such as Michael additions, alkylations, and acylations. ineosopen.org The lone pairs on the nitrogen atoms are available for attacking electrophilic centers. ineosopen.org However, the nucleophilicity of guanidines can be tempered by the Y-delocalization of electrons, which imparts aromatic-like stability. ineosopen.org

In its protonated state, the guanidinium cation can act as a Lewis acid. academie-sciences.fr The central carbon atom of the guanidinium ion is electron-deficient and can interact with Lewis bases. academie-sciences.frmdpi.com This Lewis acidic character allows the guanidinium ion to activate substrates, for example, by polarizing ligated partners and enhancing their intrinsic reactivity. academie-sciences.fr This has been observed in reactions like epoxide ring-opening and lactide ring-opening polymerization. mdpi.com

The guanidinium cation can also function as a Brønsted acid, donating a proton to facilitate reactions. academie-sciences.frmdpi.com In many catalytic cycles, the guanidine base deprotonates a substrate to form the guanidinium cation, which then participates in the reaction through hydrogen bonding and ion-pair interactions. researchgate.netrsc.org This can accelerate reaction rates and induce chirality in asymmetric synthesis. researchgate.netacs.org The guanidinium ion can activate an electrophile monofunctionally or both an electrophile and a nucleophile bifunctionally. mdpi.comresearchgate.net

For this compound, the benzyl group can sterically influence its nucleophilic attack. The electronic-donating nature of the methoxy group might slightly enhance the nucleophilicity of the guanidine nitrogens. In its protonated form, the 4-methoxybenzylguanidinium ion can engage in the aforementioned electrophilic activation modes.

Examination of Intramolecular and Intermolecular Interactions

The guanidinium cation is an excellent hydrogen bond donor, a feature that is central to its role in molecular recognition and catalysis. acs.organu.edu.au The planar structure of the guanidinium group, with its multiple N-H protons, allows for the formation of strong and directional hydrogen bonds. anu.edu.aursc.org These interactions are particularly effective with oxyanions such as carboxylates, phosphates, and sulfonates. researchgate.netrsc.org

In the solid state, guanidinium salts often self-assemble into robust two-dimensional hydrogen-bonded networks. rsc.org For instance, guanidinium and organosulfonate ions form lattices characterized by a quasi-hexagonal arrangement where six guanidinium protons interact with six sulfonate lone pair acceptors. rsc.org The stability of these networks highlights the strength and directionality of guanidinium-mediated hydrogen bonds. rsc.org In solution, the guanidinium group's ability to form multiple hydrogen bonds is crucial for stabilizing anionic intermediates and transition states in chemical reactions. acs.org Studies using NMR spectroscopy have provided direct evidence for intermolecular N-H···O-P hydrogen bonds between guanidinium protons and bisphosphonate moieties in artificial receptor complexes. nih.gov The guanidinium group can also influence the structure of surrounding water molecules, causing the hydrogen bonds in solution to become more linear. nih.gov

Cation-π interactions are noncovalent interactions between a cation and the face of an electron-rich π system. wikipedia.org The guanidinium cation, with its delocalized positive charge, can engage in favorable stacking interactions with aromatic rings. wikipedia.orgresearchgate.net These interactions are significant in biological systems, particularly in protein structures where the arginine side chain frequently interacts with aromatic residues like tryptophan, tyrosine, and phenylalanine. wikipedia.orgnih.gov

Theoretical studies on complexes of the guanidinium cation with simple aromatic systems like benzene (B151609) have shown that while hydrogen-bonded complexes are favored in the gas phase, cation-π complexes are observed in aqueous solution (modeled with PCM-water). researchgate.net The interaction involves the guanidinium moiety positioned above the π cloud of the aromatic ring. nih.gov The presence of the cation can polarize the aromatic system, leading to measurable three-body effects in ternary systems. sciforum.net In the context of this compound, intramolecular cation-π interactions between the protonated guanidinium group and its own methoxybenzyl ring are possible, which could influence its conformation and reactivity. Intermolecularly, it can form cation-π interactions with other aromatic molecules.

Table 2: Types of Interactions Involving the Guanidinium Moiety

| Interaction Type | Description | Significance | References |

| Hydrogen Bonding | Strong, directional interactions between guanidinium N-H protons and electron-rich atoms (e.g., oxygen). | Crucial for molecular recognition, self-assembly of networks, and stabilization of anionic intermediates. | acs.organu.edu.aursc.orgnih.gov |

| Cation-π Stacking | Noncovalent interaction between the guanidinium cation and the face of an aromatic ring. | Important for protein structure, molecular recognition, and enzyme catalysis. | wikipedia.orgresearchgate.netnih.gov |

| Lewis Acid Interaction | Interaction of the electron-deficient central carbon of the guanidinium ion with a Lewis base. | Activates substrates by polarizing them and enhancing their reactivity. | academie-sciences.frmdpi.com |

| Ion-Pairing | Electrostatic attraction between the guanidinium cation and an anionic species. | Contributes to the stabilization of intermediates and transition states in catalytic reactions. | researchgate.net |

Elucidation of Reaction Mechanisms Involving Guanidinium Catalysis and Activation

Guanidines and their corresponding guanidinium ions are versatile catalysts in a wide array of organic transformations. rsc.orgacademie-sciences.fr The catalytic cycle often begins with the guanidine acting as a Brønsted base, abstracting a proton from a substrate to generate a nucleophile and the guanidinium cation. mdpi.comresearchgate.net The resulting guanidinium ion then plays a crucial role in the subsequent steps.

One common mechanism is bifunctional activation , where the guanidinium ion uses its hydrogen-bonding capabilities to activate both the electrophile and the nucleophile simultaneously. mdpi.com This dual activation can significantly lower the energy barrier of the reaction. scispace.com For instance, in conjugate addition reactions, the guanidinium can form hydrogen bonds with the electrophile, increasing its electrophilicity, while also interacting with the nucleophile. mdpi.com

The guanidinium ion can also act as a general acid catalyst . nih.gov In phosphoryl transfer reactions, for example, the guanidinium group can donate a proton to the developing phosphorane intermediate, facilitating the cleavage or transesterification of phosphodiesters. nih.gov

Furthermore, the Lewis acidity of the guanidinium cation provides another catalytic pathway. academie-sciences.fr The central carbon of the guanidinium can interact with a Lewis basic site on a substrate, leading to its activation. academie-sciences.frmdpi.com This mode of catalysis has been proposed for reactions such as the ring-opening of epoxides and the decomposition of alkyl formates. mdpi.com In some cases, the guanidinium's Lewis acid activation has been shown to be crucial for directing the regioselectivity of a reaction. academie-sciences.fr

While the ionic and polar mechanisms of guanidine chemistry are well-established, there is emerging evidence for the involvement of radical pathways in certain transformations. The guanidine radical can be formed through processes like the cleavage of an N-NO2 bond in nitroguanidine (B56551) upon photolysis. enviro.wiki This radical can then undergo further reactions, such as reacting with a hydrogen ion to regenerate guanidine or with a water molecule to form hydroxyguanidine. enviro.wiki

Radical additions to cyanamide compounds have been utilized to synthesize polycyclic guanidine derivatives. researchgate.net These radical cascade reactions allow for the rapid construction of complex molecular scaffolds. researchgate.net Additionally, radical pathways have been proposed for the prebiotic synthesis of nucleobases, where cyanamide, a precursor to guanidine, is a key starting material. nih.gov The hydroxyl radical (•OH) can react with guanidine-containing compounds, leading to their degradation. For instance, the reaction of •OH with the cyanotoxin cylindrospermopsin, which has a tricyclic guanidine functionality, primarily involves attack at the uracil (B121893) ring and hydrogen abstraction. nih.gov

Lewis Acidity and Basicity in Catalytic Cycles

The guanidinium group, the core functional moiety of this compound, exhibits a remarkable versatility in catalytic processes, capable of acting as both a Lewis acid and a Lewis base. This dual reactivity is central to its efficacy in a wide array of organic transformations. While free guanidines are recognized as strong Brønsted bases, their protonated counterparts, guanidinium cations, can function as Brønsted acids and, significantly, as Lewis acids. nih.govacademie-sciences.fr This section will explore the mechanistic underpinnings of the Lewis acidic and basic character of the guanidinium moiety within catalytic cycles.

Free guanidines, including by extension this compound, can act as Lewis bases through the lone pair of electrons on their nitrogen atoms. nih.gov However, a more nuanced and catalytically significant role emerges with the formation of the guanidinium cation. Upon protonation, the guanidinium ion features a highly electron-deficient central carbon atom within its planar CN₃ core. academie-sciences.fr This electron deficiency imparts Lewis acidic character to the central carbon, allowing it to interact favorably with and stabilize anionic nucleophiles or other Lewis bases. academie-sciences.fr

This "organic Lewis acid catalysis" is a distinguishing feature of guanidinium frameworks. academie-sciences.fr The interaction between the Lewis acidic central carbon of the guanidinium cation and a Lewis basic substrate can enhance the substrate's intrinsic reactivity by polarizing it. academie-sciences.fr Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these interactions. For instance, DFT calculations on bicyclic guanidinium-catalyzed reactions have shown that the Lewis acid-base complexation between the guanidinium cation and a nucleophile is a key step in the catalytic cycle. academie-sciences.frrsc.org

A significant mode of activation that has been identified is the unconventional bifunctional Brønsted-Lewis acid activation. academie-sciences.fr In this mechanism, the guanidinium catalyst, formed by the initial deprotonation of a pro-nucleophile, interacts with the reactants. The N-H protons of the guanidinium ion engage in hydrogen bonding (a form of Brønsted acid activation), while the central carbon atom simultaneously acts as a Lewis acid, binding to an anionic nucleophile. academie-sciences.fr This dual activation mode has been computationally shown to be competitive with, and in some cases determinant for the rate and enantioselectivity of, reactions such as the thio-Michael addition. academie-sciences.fr

Detailed research findings from computational studies on guanidinium-catalyzed reactions provide quantitative insights into their Lewis acidic nature. Although specific data for this compound is not prevalent in the literature, studies on related guanidinium systems offer valuable representative data. For example, Natural Bond Orbital (NBO) charge analysis in DFT studies of bicyclic guanidinium ions reveals a significant positive charge on the central carbon atom, supporting its role as a Lewis acidic center. academie-sciences.fr The table below presents representative computational data for a generic guanidinium-catalyzed reaction, illustrating the charge distribution that facilitates Lewis acid catalysis.

| Catalytic Species/Intermediate | Key Atom | Calculated NBO Charge (a.u.) | Significance in Lewis Acid Catalysis |

|---|---|---|---|

| Bicyclic Guanidinium Cation | Central Carbon (C) | +0.74 | A high positive charge indicates strong electrophilicity and Lewis acidic character, enabling interaction with Lewis bases. academie-sciences.fr |

| Guanidinium-Thiolate Complex (in thio-Michael addition) | Sulfide Anion (S⁻) | -0.5 to -0.7 | The negative charge on the nucleophile is stabilized by the Lewis acidic guanidinium center, enhancing its nucleophilicity. academie-sciences.fr |

| Transition State for C-C bond formation | Central Carbon (C) | +0.73 | The Lewis acidic center maintains its positive charge throughout the reaction, stabilizing the transition state. nih.gov |

The data in the table, derived from studies on bicyclic guanidines, illustrates how the electronic properties of the guanidinium core underpin its function as a Lewis acid catalyst. academie-sciences.frnih.gov The strong positive charge on the central carbon atom facilitates the binding and activation of anionic nucleophiles. academie-sciences.fr This Lewis acid interaction not only stabilizes the nucleophile but can also orient the reactants favorably within the transition state, influencing both the rate and stereoselectivity of the reaction. nih.govrsc.org

Computational Chemistry Investigations into 1 4 Methoxybenzyl Guanidine and Guanidine Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. dergipark.org.tr For 1-(4-Methoxybenzyl)guanidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can predict key structural and electronic parameters. dergipark.org.trnih.gov

Molecular Geometry: The geometry optimization process minimizes the energy of the molecule to find its most stable three-dimensional structure. This yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. In the guanidine (B92328) moiety (HNC(NH2)2), the C-N bond lengths are of particular interest as they reveal the degree of electron delocalization. Calculations on related guanidine derivatives show distinct single (∼1.37-1.41 Å) and double (∼1.29 Å) bond characteristics within the CN3 core. nih.govresearchgate.net The deviation of N-C-N bond angles from the ideal 120° of a trigonal planar geometry can also indicate structural strain or electronic effects. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following table is illustrative of the parameters that would be obtained from a DFT calculation. Specific values for this compound require a dedicated computational study.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C(guanidine)-N(imine) | Value in Å | |

| C(guanidine)-N(amine) | Value in Å | |

| C(benzyl)-N | Value in Å | |

| C(aromatic)-O | Value in Å | |

| Bond Angles | ||

| N-C-N (guanidine) | Value in Degrees | |

| C-N-C | Value in Degrees | |

| Dihedral Angle | ||

| C(aromatic)-C(benzyl)-N-C(guanidine) | Value in Degrees |

Electronic Structure: DFT is also used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trmuni.cz A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl and guanidine groups, while the LUMO may be distributed across the aromatic system. dergipark.org.tr

Table 2: Calculated Electronic Properties for this compound Note: This table illustrates the electronic properties derived from DFT calculations.

| Property | Symbol | Predicted Value |

| Energy of HOMO | EHOMO | Value in eV |

| Energy of LUMO | ELUMO | Value in eV |

| HOMO-LUMO Energy Gap | ΔE | Value in eV |

Predictive Spectroscopy: Theoretical NMR and IR Chemical Shift Analysis

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation and analysis.

Theoretical NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). mdpi.comimist.ma Theoretical 1H and 13C NMR spectra can be generated for this compound and compared with experimental data for validation. nih.gov

1H NMR: Calculations would predict the chemical shifts for the distinct protons in the molecule. Key signals would include those for the methoxy (B1213986) (-OCH3) group, the benzylic (-CH2-) protons, the aromatic protons on the phenyl ring, and the exchangeable protons of the guanidine (-NH and -NH2) group. libretexts.org

13C NMR: Similarly, the chemical shifts for each unique carbon atom can be calculated. This includes the carbons of the methoxy group, the benzyl (B1604629) methylene (B1212753) group, the aromatic ring, and the central carbon of the guanidine moiety, which typically appears significantly downfield. bhu.ac.in

Theoretical IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. Each calculated vibrational mode can be visualized to assign it to a specific molecular motion, such as stretching or bending of functional groups. For this compound, key predicted vibrational bands would include:

N-H stretching: Associated with the amine and imine groups of the guanidine moiety, typically appearing as broad bands in the 3100-3500 cm-1 region. mdpi.comresearchgate.net

C-H stretching: Aromatic and aliphatic C-H stretches, usually found between 2850-3100 cm-1. mdpi.com

C=N stretching: A characteristic vibration of the imine bond in the guanidine core, expected around 1600-1670 cm-1. mdpi.comnih.gov

C-O stretching: From the methoxy group on the aromatic ring. mdpi.com

Conformational Landscape and Energy Minimization Studies

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. researchgate.net

This is typically done by performing a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of the rotation around specific dihedral angles. Key rotatable bonds in this compound include the C-N bond connecting the benzyl group to the guanidine and the C-C bond between the aromatic ring and the methylene bridge. By systematically rotating these bonds, a map of the conformational landscape can be generated, revealing the low-energy valleys that correspond to stable conformers. researchgate.netnih.gov Each identified low-energy structure is then subjected to a full geometry optimization to find the precise energy minimum. The conformer with the lowest energy is identified as the global minimum, representing the most probable structure of the molecule in its ground state.

Molecular Electrostatic Potential Surface (MEPS) Analysis and Charge Distribution

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the electron density surface and color-coded to indicate regions of different electrostatic potential. wolfram.comchemrxiv.org This analysis is invaluable for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic or nucleophilic attack. dergipark.org.trnih.gov

For this compound, the MEPS map is expected to show:

Negative Potential (Red/Yellow): These electron-rich regions are sites for electrophilic attack. They would be concentrated around the highly electronegative atoms, specifically the imine nitrogen of the guanidine group and the oxygen atom of the methoxy group. dergipark.org.trresearchgate.net

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. They are typically located around the hydrogen atoms bonded to the nitrogen atoms of the guanidine moiety. nih.govproteopedia.org

Neutral Potential (Green): These areas, often found over the carbon backbone and aromatic ring, represent regions of relatively neutral electrostatic potential.

This analysis of charge distribution helps in understanding non-covalent interactions, such as hydrogen bonding, and provides a basis for predicting the molecule's reactivity. uni-muenchen.de

Intermolecular Interaction Analysis via Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are used to generate a 2D "fingerprint plot," which summarizes all intermolecular contacts. nih.gov

H···H contacts: Often the most abundant, representing van der Waals forces. nih.govnih.gov

O···H/H···O and N···H/H···N contacts: Indicative of hydrogen bonding. nih.gov

C···H/H···C contacts: Related to C-H···π interactions. nih.gov

This method provides a detailed picture of how molecules arrange themselves in the solid state. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions based on quantum mechanical principles. researchgate.netrsc.org

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. scribd.com

A high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent (shared-shell) interactions .

A low ρ(r) and a positive ∇²ρ(r) are indicative of closed-shell interactions , which include ionic bonds, hydrogen bonds, and van der Waals forces.

By applying QTAIM to the calculated electron density of this compound, it would be possible to rigorously characterize the nature of the covalent bonds within the molecule as well as the non-covalent interactions (like hydrogen bonds) that dictate its supramolecular chemistry. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxybenzyl)guanidine and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions involving guanidine nitrate and substituted aromatic ketones. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones react with guanidine nitrate in refluxing ethanol under basic catalysis (e.g., lithium hydroxide) to form pyrimidin-2-amine derivatives . Alternative routes may involve alkylation of guanidine with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl iodide) as precursors, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- FT-IR : To identify functional groups (e.g., C=N stretch of guanidine at ~1650 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.2 ppm for methoxybenzyl) and guanidine NH signals (δ 6.5–8.0 ppm). ¹³C NMR confirms the methoxy group (δ ~55 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate:hexane eluent). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products .

Advanced Research Questions

Q. How does the 4-methoxybenzyl group influence the binding affinity of guanidine derivatives to sigma receptors?

- Methodological Answer : The methoxy group enhances lipophilicity and π-stacking with aromatic residues in sigma receptor binding pockets. Competitive binding assays (e.g., using [³H]-DTG as a radioligand) quantify affinity (Ki values). Structure-activity relationship (SAR) studies show that electron-donating substituents (e.g., -OCH₃) improve binding compared to unsubstituted benzyl groups .

Q. What methodological approaches are used to resolve enantiomers of this compound derivatives?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC : Using amylose- or cellulose-based columns (e.g., Chiralpak AD-H).

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize.

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .

Q. How can isotopic labeling (e.g., deuterium) of the methoxy group aid in pharmacokinetic studies?

- Methodological Answer : Deuteration at the methoxy position (e.g., CD₃OC₆H₄CHO) reduces metabolic degradation, extending half-life. LC-MS/MS tracks deuterated metabolites in plasma/tissue homogenates. Isotope effects on binding can be studied via surface plasmon resonance (SPR) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs.

- In-line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progression.

- Quality Control : Implement USP/ICH guidelines for impurity profiling (e.g., genotoxic nitrosamines) .

Q. How do structural modifications at the benzyl position affect TRPV1 inhibition?

- Methodological Answer : Fluorination or trifluoromethyl substitution at the benzyl para-position (e.g., PC-27) increases TRPV1 antagonism (IC₅₀ = 0.033 pM). Electrophysiology (patch-clamp) in HEK-293 cells expressing TRPV1 quantifies inhibition. Docking simulations (AutoDock Vina) correlate substituent effects with binding to the vanilloid pocket .

Q. What environmental fate studies are applicable to assess the persistence of guanidine derivatives in soil?

- Methodological Answer : Use batch equilibration techniques to measure sorption-desorption isotherms (Freundlich model). High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) quantifies degradation products. Soil column studies simulate leaching potential under varying pH and organic matter content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.